1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol is a chemical compound with a piperidine ring substituted with an ethoxyethyl group and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol typically involves the reaction of 1-(2-ethoxyethyl)piperidin-4-one with propargyl alcohol under Favorskii reaction conditions. The reaction conditions are optimized to achieve satisfactory yields of the target compound . The reaction involves the use of potassium hydroxide (KOH) as a base, and the reaction temperature and medium are carefully controlled to maximize the yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for scaling up the production process. The use of optimized reaction conditions and efficient purification techniques would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic reduction of the compound can produce a mixture of saturated and unsaturated products.
Substitution: The hydroxyl group on the quaternary carbon atom can undergo substitution reactions to form ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Ethyl bromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated and unsaturated products.
Substitution: Formation of monoethyl ethers.
Wissenschaftliche Forschungsanwendungen
1-(2-Ethoxyethyl)-4-ethynylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to exert its effects through binding to specific sites on target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Ethoxyethyl)piperidin-4-one: A precursor in the synthesis of 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol.
4-Acetoxy-1-(2-ethoxyethyl)-4-phenylpiperidine: A compound with similar structural features and pharmacological properties.
Uniqueness
This compound is unique due to the presence of both an ethoxyethyl group and an ethynyl group on the piperidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for research and industrial applications.
Eigenschaften
CAS-Nummer |
191350-58-0 |
---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
1-(2-ethoxyethyl)-4-ethynylpiperidin-4-ol |
InChI |
InChI=1S/C11H19NO2/c1-3-11(13)5-7-12(8-6-11)9-10-14-4-2/h1,13H,4-10H2,2H3 |
InChI-Schlüssel |
AMADMQLFYIBWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCN1CCC(CC1)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.